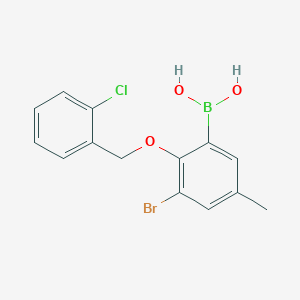

Acide (3-bromo-2-((2-chlorobenzyl)oxy)-5-méthylphényl)boronique

Vue d'ensemble

Description

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, also known as 3-B2C5MPA, is a type of boronic acid with a wide range of applications in the field of scientific research. It is used in various laboratory experiments to study the synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of 3-B2C5MPA.

Applications De Recherche Scientifique

Couplage croisé de Suzuki–Miyaura

Ce composé est un élément précieux dans les réactions de couplage croisé de Suzuki–Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone en synthèse organique . La partie acide boronique réagit avec des composés contenant des halogènes en présence d'un catalyseur au palladium, conduisant à la formation de structures biaryles qui sont des composants centraux dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques.

Catalyseur en synthèse organique

En tant que dérivé d'acide boronique, il peut agir comme catalyseur dans diverses transformations organiques. Par exemple, il peut faciliter la fonctionnalisation régiosélective des diols, des glucides ou les réactions d'ouverture de cycle des époxydes . Ceci est particulièrement utile dans la synthèse de molécules organiques complexes avec une grande précision.

Science des matériaux

En science des matériaux, ce composé pourrait être utilisé pour développer des matériaux polymères ou optoélectroniques en raison de sa fonctionnalité acide boronique . Les acides boroniques sont connus pour former des liaisons covalentes réversibles avec les diols, qui peuvent être exploitées dans la création de réseaux de polymères dynamiques ou de capteurs.

Chimie médicinale

En chimie médicinale, les acides boroniques sont explorés pour leur potentiel en tant que composés bioactifs. Ils peuvent être utilisés pour concevoir des inhibiteurs ou des sondes qui interagissent avec des enzymes ou des protéines, ouvrant la voie au développement de nouveaux médicaments .

Imagerie et biologie

La capacité du composé à se lier aux biomolécules peut être utilisée en imagerie et en biologie pour suivre et analyser les processus biologiques. Il peut servir de sonde moléculaire qui se fixe à des cellules ou des tissus spécifiques, aidant à la visualisation sous certaines techniques d'imagerie .

Synthèse de dérivés d'acide borinique

Il peut être utilisé comme précurseur dans la synthèse de dérivés d'acide borinique. Ces dérivés ont montré une acidité de Lewis accrue et sont utilisés dans les réactions de couplage croisé et comme ligands en chimie de coordination .

Développement de dispositifs optoélectroniques

Le groupe acide boronique dans ce composé peut être instrumental dans le développement de dispositifs optoélectroniques. Ses propriétés électroniques peuvent être exploitées dans la création de diodes électroluminescentes (LED) ou de cellules photovoltaïques .

Protodéboronation catalytique

Ce composé peut également trouver une application dans les procédés de protodéboronation catalytique, qui impliquent l'élimination de la partie bore des esters boroniques. Ceci est une étape cruciale dans la synthèse de molécules organiques complexes où le groupe bore n'est plus nécessaire .

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids, such as phenylboronic acid, are known to interact with 1,2 and 1,3- cis -diols motifs of carbohydrates . This interaction has been used for the development of synthetic ‘boron-lectins’, and lately for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .

Mode of Action

Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3- cis -diols motifs of carbohydrates . This dynamic covalent interaction allows boronic acids to act as synthetic 'boron-lectins’ .

Biochemical Pathways

Boronic acids are known to interact with carbohydrates, which are involved in numerous biological processes .

Result of Action

Boronic acids are known to interact with carbohydrates, which could potentially influence various biological processes .

Action Environment

Boronic acids are known to be stable and easy to handle, making them important to organic synthesis .

Analyse Biochimique

Biochemical Properties

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid moiety. This compound can interact with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can form complexes with glycoproteins and glycolipids, which are essential components of cellular membranes and signaling pathways. The reversible binding nature of boronic acids allows for dynamic interactions with these biomolecules, making (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid a versatile tool in biochemical studies .

Cellular Effects

The effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glycoproteins can alter cell signaling cascades, leading to changes in gene expression and metabolic activity. Additionally, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can affect the stability and function of cellular membranes by interacting with glycolipids .

Molecular Mechanism

At the molecular level, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. This binding is often reversible, allowing for precise control over enzyme activity. Additionally, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular functions. The interactions of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid with metabolic enzymes underscore its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. The distribution of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid within tissues can influence its overall bioavailability and efficacy in biochemical assays .

Propriétés

IUPAC Name |

[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGFKWLTLTDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584499 | |

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-17-1, 871126-00-0 | |

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)